Dmtap

Übersicht

Beschreibung

Dimyristoyltrimethylammonium propane (DMTAP) is a cationic lipid commonly used in the formation of lipid bilayers and liposomes. It is particularly known for its role in gene delivery systems due to its ability to form compact complexes with DNA. The compound is characterized by its positively charged trimethylammonium headgroup, which interacts with negatively charged molecules such as nucleic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimyristoyltrimethylammonium propane typically involves the reaction of dimyristoylphosphatidylcholine (DMPC) with trimethylamine. The process includes the following steps:

Starting Materials: Dimyristoylphosphatidylcholine and trimethylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or methanol under controlled temperature and pressure conditions.

Purification: The product is purified using techniques such as column chromatography to obtain pure dimyristoyltrimethylammonium propane.

Industrial Production Methods

In industrial settings, the production of dimyristoyltrimethylammonium propane involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves:

Automated Reactors: Use of automated reactors to control reaction conditions precisely.

High-Throughput Purification: Employing high-throughput purification methods such as high-performance liquid chromatography (HPLC) to ensure product purity.

Quality Control: Rigorous quality control measures to ensure consistency and safety of the final product.

Analyse Chemischer Reaktionen

Dimyristoyltrimethylammonium propane undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.

Reduction: Reduction reactions can occur, although they are less common compared to oxidation.

Substitution: The trimethylammonium headgroup can participate in substitution reactions, where the methyl groups can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, ozone.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Peroxides, hydroxylated derivatives.

Reduction Products: Reduced fatty acid chains.

Substitution Products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Dimyristoyltrimethylammonium propane has a wide range of applications in scientific research, including:

Gene Delivery: Used in the formation of liposomes for gene delivery due to its ability to form stable complexes with DNA.

Drug Delivery: Employed in drug delivery systems to enhance the delivery and efficacy of therapeutic agents.

Membrane Studies: Utilized in the study of lipid bilayers and membrane dynamics, providing insights into membrane structure and function.

Biophysical Studies: Used in biophysical studies to investigate the interactions between lipids and proteins, as well as the effects of lipid composition on membrane properties.

Wirkmechanismus

The mechanism of action of dimyristoyltrimethylammonium propane involves its interaction with negatively charged molecules such as DNA. The positively charged trimethylammonium headgroup binds to the negatively charged phosphate groups of DNA, forming stable complexes. This interaction facilitates the delivery of genetic material into cells by promoting the fusion of liposomes with cell membranes, thereby enabling the transfer of DNA into the cytoplasm.

Vergleich Mit ähnlichen Verbindungen

Dimyristoyltrimethylammonium propane is often compared with other cationic lipids such as dioleoyltrimethylammonium propane (DOTAP) and dimyristoylphosphatidylcholine (DMPC). While all these compounds are used in gene delivery and membrane studies, dimyristoyltrimethylammonium propane is unique due to its specific headgroup structure and its ability to form more stable complexes with DNA.

Similar Compounds

Dioleoyltrimethylammonium Propane (DOTAP): Another cationic lipid used in gene delivery, known for its high transfection efficiency.

Dimyristoylphosphatidylcholine (DMPC): A zwitterionic lipid commonly used in the formation of lipid bilayers and liposomes.

Dimyristoyltrimethylammonium propane stands out due to its unique electrostatic properties and its ability to enhance the stability and efficacy of gene delivery systems.

Eigenschaften

IUPAC Name |

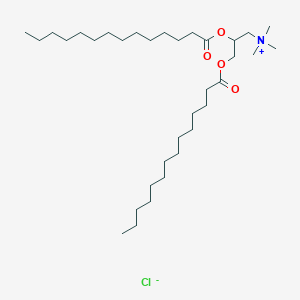

2,3-di(tetradecanoyloxy)propyl-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)38-31-32(30-35(3,4)5)39-34(37)29-27-25-23-21-19-17-15-13-11-9-7-2;/h32H,6-31H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSYUIOSAOFINL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dmtap, a cationic lipid, primarily interacts with negatively charged molecules like DNA and RNA through electrostatic interactions. [, , , , ] This interaction leads to the formation of complexes that can be used for gene delivery applications. [, , , ] For instance, this compound-containing liposomes complexed with siRNA successfully knocked down target gene expression in hepatoma cells. [] this compound can also interact with zwitterionic lipids like DMPC, influencing the structural and electrostatic properties of lipid bilayers. [, , , , ] This interaction is driven by the interplay between the positively charged trimethylammonium (TAP) headgroup of this compound and the zwitterionic phosphatidylcholine (PC) headgroup of DMPC. [, , ]

A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they provide ample information about its spectroscopic characterization. FTIR spectroscopy has been extensively used to study this compound and its interactions with other molecules like DNA and DMPC. [, ] This technique reveals structural changes associated with chain melting, hydration states, and deviations from B-form DNA in this compound-DNA complexes. [, ] Additionally, Raman spectroscopy, including DCDR and SERS, has proven effective for sensitive this compound detection, achieving detection limits in the micromolar range. [] These techniques provide valuable insights into the vibrational modes and structural characteristics of this compound.

A: Based on the provided research, this compound is not described as a catalyst. Its primary function revolves around its cationic nature, enabling electrostatic interactions with negatively charged molecules like DNA and RNA for gene delivery applications. [, , , ]

A: Yes, molecular dynamics (MD) simulations have been extensively employed to investigate this compound-containing lipid bilayers. [, , , , , ] These simulations provide insights into the structural and electrostatic properties of these bilayers, particularly in the context of varying this compound concentrations and salt conditions. [, , , , , ] For example, MD simulations revealed that salt-induced changes in DMPC/Dmtap membranes are highly dependent on the this compound concentration. []

A: While specific SAR studies are not described in the provided abstracts, research indicates that the cationic nature of this compound, specifically its trimethylammonium (TAP) headgroup, is crucial for its interaction with negatively charged molecules like DNA and RNA. [, , , ] Modifications altering this cationic charge are likely to influence its complexation ability and gene delivery efficacy. Furthermore, studies on this compound/DMPC bilayers show that the area per lipid exhibits a non-monotonic dependence on this compound concentration, with a minimum around equimolar mixtures. [] This suggests that even subtle structural modifications can significantly impact this compound's behavior in biological systems.

A: this compound can be formulated into stable liposomes and nanodiscs, particularly when combined with other lipids like DMPC and DMPG. [, , , , ] The stability of this compound formulations is influenced by factors like lipid composition, storage temperature, and the presence of anionic lipids. [] For instance, DMPG enhances the stability of this compound nanodiscs, while DMPA has a destabilizing effect. []

A: While the provided abstracts focus on this compound's applications in biophysics and drug delivery, its ability to form complexes with DNA and RNA and modify lipid bilayer properties presents opportunities for cross-disciplinary research. For instance, this compound could be explored for applications in biosensing, bioimaging, and development of novel biomaterials. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.